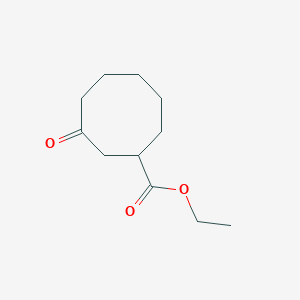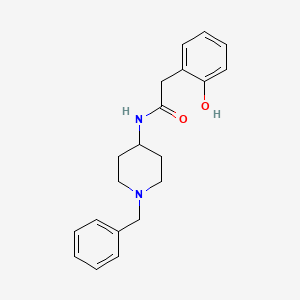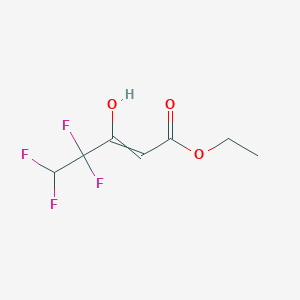![molecular formula C14H26O2Si B14285136 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one CAS No. 137655-23-3](/img/structure/B14285136.png)
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one is an organic compound that features a cyclooctene ring with a tert-butyl(dimethyl)silyl ether group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl ether is then subjected to further reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Alkyl halides, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one involves the formation of a stable silyl ether, which protects hydroxyl groups from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild conditions using fluoride ions, allowing for controlled deprotection and subsequent reactions . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparación Con Compuestos Similares
Similar Compounds
- **5-{[tert-Butyl(dimethyl)silyl]oxy}methyl)dihydro-2(3H)-furanone
- **5-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)-2-methyl-5-hexen-3-ol
- **tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one is unique due to its cyclooctene ring structure, which imparts distinct reactivity and stability compared to other silyl ethers. This uniqueness makes it a valuable compound in synthetic organic chemistry for the development of complex molecules.
Propiedades
Número CAS |
137655-23-3 |
|---|---|
Fórmula molecular |
C14H26O2Si |
Peso molecular |
254.44 g/mol |
Nombre IUPAC |
5-[tert-butyl(dimethyl)silyl]oxycyclooct-2-en-1-one |
InChI |
InChI=1S/C14H26O2Si/c1-14(2,3)17(4,5)16-13-10-6-8-12(15)9-7-11-13/h6,8,13H,7,9-11H2,1-5H3 |
Clave InChI |
IZDFVGWEKUFZAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCCC(=O)C=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


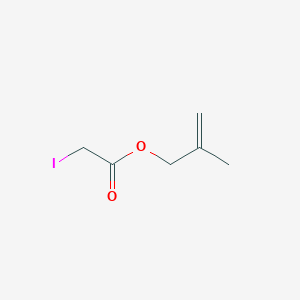
![2,6-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14285066.png)
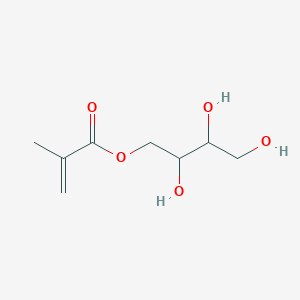


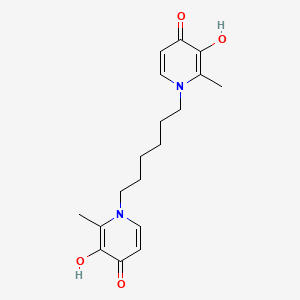
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)




